(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide
Description
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-13-8-11(2-3-12(13)18)9-15-16-14(19)10-17-4-6-21-7-5-17/h2-3,8-9,18H,4-7,10H2,1H3,(H,16,19)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMNIDMEZNCEHV-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-morpholinoacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-hydroxy-3-methoxybenzaldehyde in ethanol.
- Add 2-morpholinoacetohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up for industrial production may require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide
- Molecular Formula : CHNO
- Molecular Weight : 276.29 g/mol
The structure of this compound features a hydrazone linkage, which is known for its reactivity and ability to form stable complexes with various metal ions, enhancing its potential applications in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The hydrazone moiety is often associated with enhanced antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The presence of the methoxy and hydroxy groups in the benzylidene structure contributes to the compound's antioxidant capabilities. These functional groups can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Research has shown that derivatives of hydrazones possess anti-inflammatory properties, suggesting that this compound may also exhibit similar effects. This could be particularly beneficial in treating conditions such as arthritis or other inflammatory disorders.
Cancer Research
Hydrazone compounds have been explored for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells is an area of ongoing research. Studies suggest that the compound may interfere with cell proliferation pathways, making it a candidate for further investigation in cancer therapy.
Neurological Disorders
There is emerging evidence that compounds with similar structures may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of neuroinflammation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study B | Antioxidant Activity | Showed significant free radical scavenging activity in vitro, suggesting potential for use in formulations aimed at reducing oxidative stress. |
| Study C | Anti-inflammatory Effects | In vivo studies indicated reduced inflammation markers in animal models treated with the compound, supporting its therapeutic potential in inflammatory diseases. |
Mechanism of Action
The mechanism of action of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide involves its interaction with cellular targets. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. The compound also inhibits the growth of microbial cells by interfering with their cell wall synthesis and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-methoxybenzaldehyde hydrazone
- 2-morpholinoacetohydrazide
- Benzylideneacetohydrazide derivatives
Uniqueness
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable metal complexes and its diverse range of applications make it a compound of significant interest in various scientific fields.
Biological Activity
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a hydrazide moiety linked to a morpholinoacetophenone derivative. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a hydrazone linkage that is crucial for its biological activity. The presence of the 4-hydroxy-3-methoxyphenyl group contributes to its potential antioxidant properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy and hydroxyl groups on the aromatic ring enhances the electron-donating ability, thereby scavenging free radicals effectively. A study demonstrated that derivatives of 4-hydroxy-3-methoxyphenyl compounds showed considerable inhibition against oxidative stress in cellular models, suggesting that this compound may possess similar capabilities .
Anticancer Activity
Several studies have explored the anticancer potential of hydrazone derivatives. For instance, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of cell proliferation and induction of cell cycle arrest. In vitro studies indicated that such compounds could inhibit tumor growth in various cancer models, including breast and prostate cancers .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. For example, it has been suggested that similar hydrazone derivatives can act as inhibitors of key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and cyclooxygenase (COX) enzymes. These enzymes play significant roles in tumor metastasis and inflammation .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging: The hydroxyl and methoxy groups enhance its ability to donate electrons, neutralizing free radicals.
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction or by upregulating pro-apoptotic proteins.
- Enzyme Interaction: The hydrazone linkage allows for effective binding to enzyme active sites, inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
